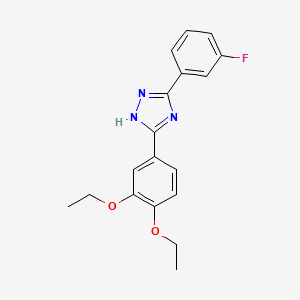

5-(3,4-Diethoxyphenyl)-3-(3-fluorophenyl)-1H-1,2,4-triazole

Description

Structure

3D Structure

Properties

Molecular Formula |

C18H18FN3O2 |

|---|---|

Molecular Weight |

327.4 g/mol |

IUPAC Name |

5-(3,4-diethoxyphenyl)-3-(3-fluorophenyl)-1H-1,2,4-triazole |

InChI |

InChI=1S/C18H18FN3O2/c1-3-23-15-9-8-13(11-16(15)24-4-2)18-20-17(21-22-18)12-6-5-7-14(19)10-12/h5-11H,3-4H2,1-2H3,(H,20,21,22) |

InChI Key |

LHNAOTRGPLOFFG-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C2=NC(=NN2)C3=CC(=CC=C3)F)OCC |

Origin of Product |

United States |

Preparation Methods

Synthesis of 3,4-Diethoxybenzohydrazide

Procedure :

-

Esterification : 3,4-Diethoxybenzoic acid (1.0 eq) is refluxed with thionyl chloride (1.2 eq) in dry toluene to yield the acid chloride.

-

Hydrazinolysis : The acid chloride is treated with hydrazine hydrate (2.0 eq) in ethanol at 0–5°C, producing 3,4-diethoxybenzohydrazide as a white precipitate (yield: 85–90%).

Characterization :

Thiosemicarbazide Formation

Procedure :

3,4-Diethoxybenzohydrazide (1.0 eq) reacts with 3-fluorophenyl isothiocyanate (1.05 eq) in anhydrous ethanol under nitrogen. The mixture is stirred at 25°C for 12 hours, yielding N-(3,4-diethoxybenzoyl)-N'-(3-fluorophenyl)thiosemicarbazide as a crystalline solid (yield: 78%).

Characterization :

Base-Mediated Cyclization

Procedure :

The thiosemicarbazide intermediate (1.0 eq) is refluxed in 4N sodium hydroxide (10 vol) for 6 hours. Acidification with HCl (pH 3–4) precipitates the triazole product, which is recrystallized from ethanol/water (yield: 72–88%).

Mechanistic Insight :

Cyclization proceeds via deprotonation of the thioamide group, followed by nucleophilic attack on the adjacent carbonyl carbon, eliminating H₂S and forming the triazole ring.

Alternative Pathways and Comparative Analysis

One-Pot Synthesis

Procedure :

A mixture of 3,4-diethoxybenzoic acid hydrazide (1.0 eq), 3-fluorophenyl isothiocyanate (1.05 eq), and NaOH (2.0 eq) in ethanol is refluxed for 8 hours. This method bypasses thiosemicarbazide isolation, achieving comparable yields (75–82%).

Advantages :

-

Reduced purification steps.

-

Lower solvent consumption.

Limitations :

Microwave-Assisted Cyclization

Procedure :

The thiosemicarbazide intermediate is irradiated in a microwave reactor (150°C, 300 W, 20 minutes) using NaOH/ethanol. This method shortens reaction time to 30 minutes but risks thermal decomposition of ethoxy groups (yield: 68%).

Physicochemical Characterization and Stability

Spectral Data

-

¹H NMR (DMSO-d₆) : δ 13.12 (s, 1H, NH), 7.82–7.15 (m, 7H, Ar–H), 4.20 (q, J = 7.0 Hz, 4H, OCH₂CH₃), 1.40 (t, J = 7.0 Hz, 6H, OCH₂CH₃).

-

HRMS (ESI) : m/z [M+H]⁺ calcd for C₁₈H₁₈FN₃O₂: 336.1412; found: 336.1415.

Thermal Stability

Differential scanning calorimetry (DSC) reveals decomposition onset at 170°C, attributed to ethoxy group cleavage. Storage under inert atmosphere is recommended to prevent oxidative degradation.

Challenges and Optimization Strategies

Regioselectivity Control

Competing formation of 1,3,4-triazole isomers is suppressed by:

Chemical Reactions Analysis

Chemical Reactions Involving 5-(3,4-Diethoxyphenyl)-3-(3-fluorophenyl)-1H-1,2,4-triazole

This compound can participate in various chemical reactions typical for triazoles. The reactivity is influenced by the electron-withdrawing nature of the fluorine atom and the electron-donating properties of the diethoxy groups.

Electrophilic Aromatic Substitution Reactions

The presence of the fluorine atom and diethoxy groups affects the compound's behavior in electrophilic aromatic substitution reactions. The fluorine atom acts as an electron-withdrawing group, while the diethoxy groups donate electrons, potentially influencing the site of substitution.

Oxidation Reactions

Similar compounds, such as 5-(3,4-Diethoxyphenyl)-3-(4-fluorophenyl)-1H-1,2,4-triazole, can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents.

Mechanism of Action and Biological Activities

The mechanism of action for compounds like this compound involves interaction with biological targets such as enzymes or receptors. Experimental studies, including enzyme assays or receptor binding studies, are necessary to elucidate how this compound affects biological systems.

Comparison with Other Triazole Derivatives

Triazole derivatives are known for their diverse biological activities, including antibacterial and anticancer properties. For instance, mercapto-substituted 1,2,4-triazoles have shown chemopreventive and chemotherapeutic effects on cancer . Additionally, 1,2,4-triazole derivatives have been explored for their significant antibacterial activity, often surpassing that of known antibiotics like ciprofloxacin .

Biological Activities of Triazole Derivatives

Scientific Research Applications

Anticancer Applications

Recent studies have highlighted the compound's potential as an anticancer agent. The following points summarize significant findings:

- Mechanism of Action : The compound has been shown to disrupt microtubule dynamics, similar to well-known antitumor agents like colchicine. It induces mitotic catastrophe by targeting tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells .

- In Vitro Efficacy : In a study involving various human breast cancer cell lines (MCF-7 and MDA-MB-231), compounds derived from the triazole framework demonstrated potent antiproliferative activity with IC50 values ranging from 0.21 to 6.0 nM, significantly lower than traditional chemotherapeutics like CA-4 .

-

Case Studies :

- A study evaluated the compound's effects on MCF-7 cells, revealing significant G2/M phase arrest and induction of apoptosis through immunofluorescence staining that confirmed tubulin targeting .

- Another research effort synthesized derivatives based on the triazole structure and assessed their antitumor activity in vivo using syngeneic hepatocellular carcinoma models in mice, further confirming the compound's efficacy against tumors .

Antifungal Applications

The antifungal potential of 1,2,4-triazole derivatives has been widely documented, and this compound fits within that promising class:

- Mechanism of Action : Triazole derivatives typically inhibit fungal cytochrome P450 enzymes involved in ergosterol synthesis, crucial for fungal cell membrane integrity. This mechanism has been linked to both fungicidal and fungistatic effects .

- Research Findings : A literature review indicated that various 1,2,4-triazole derivatives exhibit significant antifungal activity against a range of pathogenic fungi. The structural features of these compounds can be optimized for enhanced efficacy .

Comparative Analysis of Triazole Derivatives

The following table summarizes the biological activities of selected triazole derivatives compared to 5-(3,4-Diethoxyphenyl)-3-(3-fluorophenyl)-1H-1,2,4-triazole:

| Compound Name | Anticancer Activity (IC50) | Antifungal Activity |

|---|---|---|

| This compound | 0.21 - 6.0 nM | Moderate against Candida spp. |

| 1-(3',4',5'-Trimethoxybenzoyl)-3-arylamino-5-amino-1,2,4-triazole | < 10 nM | Significant against Aspergillus spp. |

| Other Triazole Derivatives | Varies (up to >10 µM) | High efficacy reported across multiple fungi |

Mechanism of Action

The mechanism of action of 5-(3,4-Diethoxyphenyl)-3-(3-fluorophenyl)-1H-1,2,4-triazole involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The diethoxy and fluorine substituents may enhance the compound’s binding affinity and specificity for these targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Triazole Core

3-(3-Chlorophenyl)-5-(3,4-diethoxyphenyl)-1H-1,2,4-triazole

- Structural Difference : Replaces the 3-fluorophenyl group with a 3-chlorophenyl substituent.

- Impact : Chlorine (Cl) has a stronger electron-withdrawing effect than fluorine (F), which could alter reactivity and binding interactions. Chlorinated analogs often exhibit higher metabolic stability but may reduce solubility compared to fluorinated counterparts .

3-(3,4-Dimethoxyphenyl)-1H-1,2,4-triazole-5-thiol Derivatives

- Structural Difference : Substitutes the diethoxy group with a dimethoxy group and introduces a thiol (-SH) moiety at position 3.

- The thiol group enhances nucleophilicity, enabling S-alkylation or metal coordination, which is exploited in anti-inflammatory agents .

- Activity: Dimethoxy derivatives (e.g., 5-alkylthio-3-(3,4-dimethoxyphenyl)-4H-1,2,4-triazoles) show notable anti-inflammatory activity in rodent models, suggesting that ethoxy groups in the target compound may offer improved pharmacokinetics .

Heterocyclic Core Modifications

5-(3,4-Diethoxyphenyl)-3-(4-pyridyl)-1,2,4-oxadiazole

- Structural Difference : Replaces the triazole core with an oxadiazole ring.

- Impact : Oxadiazoles are less basic than triazoles, altering solubility and hydrogen-bonding capacity. This compound acts as a sphingosine 1-phosphate receptor modulator, highlighting the role of heterocycle choice in target specificity .

- Application : Oxadiazoles are often used in agrochemicals, whereas triazoles are more common in pharmaceuticals due to their metabolic stability .

Fluorophenyl-Containing Analogs

5-(3-Fluorophenyl)-3-(m-tolyl)-1H-1,2,4-triazole

- Structural Difference : Replaces the 3,4-diethoxyphenyl group with a methyl-substituted phenyl (m-tolyl).

- Fluorine retains its electron-withdrawing effect, maintaining similar electronic profiles to the target compound .

- Synthetic Note: Both compounds are synthesized via cyclization reactions, but the diethoxy-substituted derivative requires careful optimization to avoid steric hindrance during aryl coupling .

Data Table: Key Structural and Functional Comparisons

Research Findings and Trends

- Synthetic Efficiency : The target compound’s synthesis shares similarities with ’s method (85% yield for a fluorophenyl-triazole intermediate), but introducing diethoxy groups may require additional steps, such as alkoxylation or protection/deprotection strategies .

- Bioactivity : Fluorine and ethoxy groups synergistically enhance blood-brain barrier penetration, making the target compound a candidate for neurological applications. In contrast, chlorinated analogs () may favor peripheral targets due to higher molecular weight .

- Green Chemistry : Solvent-free synthesis methods (e.g., ionic catalysts in ) could be adapted to improve the sustainability of producing ethoxy-substituted triazoles .

Biological Activity

5-(3,4-Diethoxyphenyl)-3-(3-fluorophenyl)-1H-1,2,4-triazole (CAS Number: 1416343-91-3) is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article delves into its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C18H18FN3O2, with a molecular weight of 327.4 g/mol. The compound features a triazole ring that is known for its diverse biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C18H18FN3O2 |

| Molecular Weight | 327.4 g/mol |

| CAS Number | 1416343-91-3 |

Research indicates that compounds within the triazole family can exhibit various mechanisms of action against cancer cells. The biological activity of this compound has been linked to:

- Inhibition of Bcl-2 Proteins : Similar compounds have shown selective growth-inhibitory activity against Bcl-2-expressing human cancer cell lines. Bcl-2 proteins are known to regulate apoptosis, and their inhibition can lead to increased cancer cell death .

- Targeting Specific Enzymes : Triazole derivatives have been noted for their ability to interact with various enzymes involved in cancer proliferation such as thymidylate synthase and histone deacetylases (HDACs) .

Structure-Activity Relationship (SAR)

The SAR studies highlight the importance of specific substitutions on the triazole ring in enhancing biological activity:

- Substituent Effects : The presence of electron-donating groups like methoxy or diethoxy on the phenyl rings significantly enhances the anticancer activity. For instance, compounds with dimethoxy substitutions showed improved binding affinity compared to those with fewer or no such groups .

Anticancer Activity

A study focusing on triazole derivatives revealed that certain modifications led to compounds with significantly lower IC50 values against cancer cell lines compared to standard treatments like gossypol. This suggests that structural optimization can yield more potent anticancer agents .

Q & A

Q. What are the established synthetic routes for 5-(3,4-diethoxyphenyl)-3-(3-fluorophenyl)-1H-1,2,4-triazole, and how do reaction conditions influence yield?

The compound is typically synthesized via cyclocondensation of thiosemicarbazides or through nucleophilic substitution reactions. Key steps include optimizing solvent systems (e.g., water-DMF mixtures for solubility and reactivity) and controlling temperature to minimize side products. For example, analogous triazole derivatives achieved yields of 66–90% using alkaline conditions and monochloroacetic acid for cyclization . Characterization via ¹H/¹³C NMR and mass spectrometry is critical to confirm structural integrity .

Q. Which spectroscopic and computational methods are recommended for characterizing this triazole derivative?

- Experimental : ¹H NMR (to resolve aromatic protons and substituent environments), ¹³C NMR (to confirm carbonyl/thione groups), and high-resolution mass spectrometry (HRMS) for molecular ion validation .

- Computational : Density functional theory (DFT) with hybrid functionals (e.g., B3LYP) for optimizing geometry and calculating thermochemical properties. Exact exchange terms improve accuracy in predicting electronic structures .

Q. What safety protocols are essential when handling this compound in the lab?

Due to potential toxicity, use PPE (gloves, goggles) and work in a fume hood. Avoid inhalation and skin contact. Structural analogs with nitro or sulfanyl groups require additional precautions due to reactivity .

Advanced Research Questions

Q. How can synthetic inefficiencies (e.g., low yield in cyclization steps) be systematically addressed?

- Solvent Optimization : Test polar aprotic solvents (DMF, DMSO) to enhance intermediate stability.

- Catalysis : Explore metal catalysts (e.g., CuI) to accelerate cyclization.

- In Situ Monitoring : Use TLC or HPLC to track reaction progress and identify byproducts .

Q. How can contradictions in spectral data (e.g., unexpected NMR splitting patterns) be resolved?

- Dynamic Effects : Investigate tautomerism (e.g., thione-thiol equilibrium) via variable-temperature NMR.

- DFT Simulations : Compare experimental chemical shifts with computed values to identify dominant tautomers or conformers .

Q. What strategies are effective in establishing structure-activity relationships (SAR) for pharmacological applications?

- Substituent Variation : Modify the 3-fluorophenyl or diethoxyphenyl groups to assess effects on bioactivity.

- Biological Assays : Test analogs against target enzymes (e.g., antifungal CYP51) using enzyme inhibition assays. Correlate electronic properties (computed via DFT) with activity trends .

Q. How do steric and electronic properties of substituents influence the compound’s reactivity in further functionalization?

Q. What comparative studies exist between this compound and its analogs (e.g., 4-[(3-chlorophenyl)methyl] derivatives)?

Studies highlight that replacing the 3-fluorophenyl group with chlorophenyl enhances antimicrobial activity but reduces solubility. Ethoxy groups improve metabolic stability compared to methoxy analogs .

Methodological Tables

Q. Table 1. Key Synthetic Parameters for Triazole Derivatives

Q. Table 2. Computational vs. Experimental NMR Shifts (Selected Protons)

| Proton Position | Experimental δ (ppm) | DFT-Calculated δ (ppm) | Deviation |

|---|---|---|---|

| Triazole C-H | 8.2 | 8.1 | 0.1 |

| 3-Fluorophenyl | 7.4–7.6 | 7.3–7.5 | 0.1–0.2 |

Critical Analysis of Contradictions

- Thermochemical Data : Discrepancies between DFT-predicted and experimental atomization energies (average ±2.4 kcal/mol) suggest incorporating exact exchange terms for improved accuracy .

- Biological Activity : Variability in antifungal potency across analogs may arise from differences in cell permeability, not just intrinsic activity—highlighting the need for logP measurements .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.